D-Glucose

Descripción

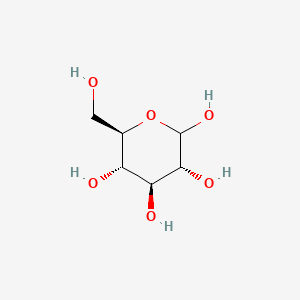

D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose.

Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or this compound, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.

Anhydrous Dextrose is the anhydrous form of this compound, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels and provide calories and may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose anhydrous also plays a role in the production of proteins and in lipid metabolism.

Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.

DEXTROSE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for varicose veins and hemorrhage and has 57 investigational indications.

Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.

See also: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (alternative); Glucose Monohydrate (narrower); D-Glucofuranose (related) ... View More ...

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 |

Source

|

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 |

Source

|

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Glucose as a Primary Metabolic Substrate in Cellular Respiration: A Technical Guide

Introduction

D-glucose, a simple six-carbon sugar, is the cornerstone of energy metabolism in most living organisms. Its systematic breakdown through cellular respiration releases stored chemical energy to synthesize adenosine triphosphate (ATP), the universal energy currency of the cell. This process is a highly regulated and intricate series of biochemical reactions that can be broadly divided into four main stages: glycolysis, pyruvate oxidation, the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), and oxidative phosphorylation. This guide provides a detailed examination of these core pathways, including quantitative data, experimental protocols, and visual representations for researchers, scientists, and drug development professionals.

Glycolysis: The Initial Breakdown of Glucose

Glycolysis is a sequence of ten enzyme-catalyzed reactions that occurs in the cytosol, converting one molecule of glucose into two molecules of pyruvate.[1][2] This pathway does not require oxygen and is a universal process found in nearly all organisms.[1][3] The process can be divided into an energy-investment phase and an energy-payoff phase.[1][4]

-

Energy-Investment Phase (Steps 1-5): Two ATP molecules are consumed to phosphorylate the glucose molecule, making it unstable and ready for cleavage.[1][4]

-

Energy-Payoff Phase (Steps 6-10): The subsequent reactions are exergonic, leading to the production of four ATP molecules and two molecules of NADH.[4]

The net result is the production of two ATP, two NADH, and two pyruvate molecules per molecule of glucose.[4]

Caption: The ten enzymatic steps of the glycolytic pathway.

Quantitative Summary of Glycolysis

| Input | Output (per Glucose Molecule) |

| 1 Glucose | 2 Pyruvate |

| 2 ATP | 4 ATP (Net gain of 2 ATP) |

| 2 NAD+ | 2 NADH |

| 4 ADP | 2 ADP |

| 2 Pi | 2 H2O |

| 2 H+ |

Experimental Protocol: Measuring Glycolytic Rate via Extracellular Acidification

The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[5] The Agilent Seahorse XF Analyzer is a standard instrument for this purpose.

Principle: This method measures the rate of proton production, which is indicative of the rate of lactate efflux from cells. The "Glycolysis Stress Test" involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to determine key parameters of glycolytic function.[6]

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XF24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant solution

-

XF Assay Medium (e.g., DMEM, pH 7.4, without bicarbonate)

-

Reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells (typically 2 x 10^4 to 8 x 10^4 cells/well for a 96-well plate) in a Seahorse XF plate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator using sterile water, then replace with XF Calibrant solution on the day of the assay.[7]

-

Cell Preparation: On the day of the assay, wash the cells with pre-warmed XF Assay Medium and incubate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.[6]

-

Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal ECAR.

-

Compound Injection:

-

Port A: Inject glucose to initiate glycolysis. The subsequent increase in ECAR measures the rate of glycolysis.

-

Port B: Inject oligomycin to inhibit mitochondrial ATP production, forcing the cell to rely on glycolysis for energy. This reveals the cell's maximum glycolytic capacity.

-

Port C: Inject 2-DG to inhibit glycolysis by competing with glucose for hexokinase. The resulting drop in ECAR confirms that the measured acidification is due to glycolysis.

-

-

Data Analysis: The software calculates ECAR in mpH/min. Key parameters include basal glycolysis, glycolytic capacity, and glycolytic reserve.

Pyruvate Oxidation: The Link Reaction

In the presence of oxygen, the two pyruvate molecules generated during glycolysis are transported into the mitochondrial matrix. Here, they are converted into two molecules of acetyl-CoA by the multi-enzyme pyruvate dehydrogenase complex (PDC).[8][9][10] This irreversible reaction links glycolysis to the Krebs cycle.[8][9] For each pyruvate molecule, one molecule of carbon dioxide is released and one molecule of NAD+ is reduced to NADH.[9]

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. agilent.com [agilent.com]

- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of oxidative phosphorylation and glycolysis in NK cells (Seahorse assays) [protocols.io]

- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Stereoisomers of glucose and the biological significance of D-glucose

An In-depth Technical Guide on the Stereoisomers of Glucose and the Biological Significance of D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomerism of glucose and the profound biological importance of its naturally occurring dextrorotatory enantiomer, this compound. It includes detailed experimental protocols for isomer analysis and visual representations of key biological pathways.

The Stereochemistry of Glucose

Glucose (C₆H₁₂O₆) is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. Its structure features four chiral centers (carbons 2, 3, 4, and 5 in its open-chain form), which gives rise to a large number of stereoisomers.[1][2] The total number of possible stereoisomers for a molecule can be calculated using the Le Bel-van't Hoff rule, 2ⁿ, where 'n' is the number of chiral centers. For glucose, this results in 2⁴ = 16 possible stereoisomers.[1][2][3]

These 16 stereoisomers exist as eight pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The two most fundamental enantiomers of glucose are this compound and L-glucose.[3][4] Diastereomers are stereoisomers that are not mirror images of one another. Therefore, the other 14 stereoisomers of this compound are its diastereomers, which include biologically important sugars like D-galactose and D-mannose.[3] Epimers are a specific type of diastereomer that differ in configuration at only one chiral center. For instance, D-galactose is the C4 epimer of this compound.[3]

D/L Configuration and Optical Activity

The 'D' and 'L' designations refer to the configuration of the chiral center furthest from the carbonyl group (C5 in glucose). If the hydroxyl group on this carbon is on the right in the Fischer projection, it is a D-sugar; if it is on the left, it is an L-sugar.[4] This structural nomenclature, however, does not directly predict the direction in which a sugar will rotate plane-polarized light.[5]

Optical activity—the ability to rotate plane-polarized light—is an experimentally determined property. Molecules that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-).[6] this compound is dextrorotatory, hence it is also known as dextrose, with a specific rotation of +52.7°.[5][7][8] Its enantiomer, L-glucose, is levorotatory by the same magnitude.

Biological Significance of this compound

While 16 stereoisomers of glucose exist, this compound holds a position of central importance in biology. The vast majority of metabolic enzymes, particularly those in the central carbohydrate metabolism pathways, are highly stereospecific and have evolved to recognize and utilize only this compound.[9][10]

Primary Energy Source

This compound is the primary fuel for cellular respiration in most organisms.[6][9][11] The metabolic pathway of glycolysis breaks down one molecule of glucose into two molecules of pyruvate, yielding a net gain of ATP and NADH.[12][13] Under aerobic conditions, pyruvate enters the citric acid cycle and oxidative phosphorylation, leading to the production of a substantial amount of ATP, the energy currency of the cell.[11][14][15] The brain, in particular, relies almost exclusively on this compound for its energy needs.[11]

Metabolic Precursor and Building Block

Beyond its role in energy production, this compound is a crucial precursor for the synthesis of numerous other essential biomolecules.[7][16]

-

Glycogen: In animals, excess this compound is stored as the polymer glycogen in the liver and muscles.[6][14]

-

Nucleotides: The pentose phosphate pathway, another metabolic route for this compound, produces ribose-5-phosphate, a critical component of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA).[13][17]

-

Glycoproteins and Glycolipids: this compound and its derivatives are essential for the synthesis of complex carbohydrates that are attached to proteins and lipids, playing vital roles in cell recognition, signaling, and immune responses.

The Inert Nature of L-Glucose

L-glucose is rarely found in nature and cannot be metabolized by most organisms for energy.[4][9][10][18] The reason lies in the stereospecificity of enzymes. For instance, the first enzyme in glycolysis, hexokinase, cannot phosphorylate L-glucose, effectively blocking its entry into the metabolic pathway.[4][10] This biological inertness has led to research into L-glucose as a potential low-calorie artificial sweetener.[18][19]

Quantitative Data Summary

Quantitative data related to the physical and biochemical properties of glucose isomers are summarized below for comparative analysis.

Table 1: Specific Rotation of Common Monosaccharides

| Monosaccharide | Molecular Formula | Specific Rotation [α] |

|---|---|---|

| This compound | C₆H₁₂O₆ | +52.7° |

| L-Glucose | C₆H₁₂O₆ | -52.7° |

| D-Fructose | C₆H₁₂O₆ | -92.0° |

| D-Galactose | C₆H₁₂O₆ | +80.2° |

| D-Mannose | C₆H₁₂O₆ | +14.2° |

Values are for aqueous solutions at equilibrium at 20-25°C using the sodium D-line (589 nm).

Table 2: Comparative Enzyme Kinetics for Hexokinase

| Substrate | Enzyme Isoform | Michaelis Constant (Km) | Relative Max. Velocity (Vmax) |

|---|---|---|---|

| This compound | Hexokinase I (most tissues) | ~0.1 mM | 100% |

| This compound | Hexokinase IV (Glucokinase) | ~10 mM | - |

| D-Mannose | Hexokinase I | ~0.13 mM | ~520% (relative to glucose) |

| D-Fructose | Hexokinase I | ~1.2 mM | ~1070% (relative to glucose) |

| L-Glucose | All Hexokinases | Not a substrate | 0% |

Kinetic parameters can vary based on the specific isoform and experimental conditions. Data for Hexokinase I is from Homarus americanus for illustrative purposes.[6][15]

Key Experimental Protocols

The differentiation and quantification of glucose stereoisomers are critical in research and development. The following sections provide detailed methodologies for key analytical techniques.

Protocol: Chiral HPLC for Enantiomer Separation

This protocol outlines a method for separating D- and L-glucose using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

1. Objective: To resolve and quantify the enantiomers of glucose from a racemic mixture.

2. Materials:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Chiral Stationary Phase Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[1][20]

-

Mobile Phase Solvents: HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

-

Standards: High-purity this compound and L-glucose.

-

Sample: Racemic mixture or sample of interest dissolved in the mobile phase.

3. Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, ethanol, and TFA in a ratio of (7:3):0.1, v/v/v. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.[1]

-

System Equilibration: Install the Chiralpak AD-H column and equilibrate the system by pumping the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.[1]

-

Standard Injection: Prepare a standard solution of this compound and L-glucose (e.g., 1 mg/mL each) in the mobile phase. Inject 10-20 µL of the standard solution and record the chromatogram. Identify the retention times for each enantiomer.

-

Sample Injection: Prepare the sample solution at a known concentration in the mobile phase. Filter the sample through a 0.45 µm syringe filter. Inject the same volume as the standard.

-

Data Analysis: Record the chromatogram for the sample. Identify and integrate the peaks corresponding to D- and L-glucose based on the retention times obtained from the standard injections. Quantify the amount of each enantiomer by comparing the peak areas to those of the standards.

Protocol: Polarimetry for Isomer Identification

This protocol describes the use of a polarimeter to determine the specific rotation of a glucose solution, which can be used to identify the isomer and its concentration.

1. Objective: To measure the specific rotation of a glucose sample to confirm its identity (D- or L- form) and purity.

2. Materials:

-

Polarimeter (Sodium D-line, 589 nm).

-

Polarimeter sample cell (path length of 1 decimeter is standard).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Sugar sample (e.g., this compound).

-

Solvent (distilled water).

3. Procedure:

-

Instrument Calibration (Zeroing): Turn on the polarimeter and allow the sodium lamp to warm up. Fill the sample cell with distilled water, ensuring no air bubbles are present. Place the cell in the polarimeter and take a reading. This is the blank or zero reading.[12]

-

Sample Preparation: Accurately weigh a precise amount of the glucose sample (e.g., 1.00 g). Dissolve it in distilled water in a volumetric flask (e.g., 100 mL) to prepare a solution of known concentration (c) in g/mL.[21]

-

Measurement: Rinse the sample cell with a small amount of the prepared glucose solution, then fill it completely, again avoiding air bubbles. Place the cell in the polarimeter.

-

Record Observed Rotation: Rotate the analyzer until the light intensity in the eyepiece is at its minimum or matches the reference. Record the observed angle of rotation (α).[21][22]

-

Calculation of Specific Rotation: Use Biot's Law to calculate the specific rotation [α]: [α] = α / (l × c) Where:

-

α = observed rotation in degrees.

-

l = path length of the cell in decimeters (dm).

-

c = concentration in g/mL.[23]

-

-

Analysis: Compare the calculated specific rotation to known literature values (see Table 1) to identify the sugar and assess its optical purity. A value of +52.7° would confirm this compound.

Protocol: Enzymatic Assay for this compound Quantification

This protocol uses the glucose oxidase enzyme, which is specific for β-D-glucose, to quantify its concentration in a sample.

1. Objective: To determine the concentration of this compound in an aqueous sample using a colorimetric enzymatic assay.

2. Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-gluconic acid and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., o-dianisidine) to produce a colored product, the absorbance of which is proportional to the glucose concentration.[9][24]

3. Materials:

-

Spectrophotometer (wavelength set to 500-540 nm depending on the chromogen).

-

Glucose Oxidase (GOx) enzyme.

-

Peroxidase (POD) enzyme.

-

Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/phenol).

-

Phosphate buffer (e.g., 0.1 M, pH 7.0).

-

This compound standard solutions (e.g., 0, 50, 100, 150, 200 mg/dL).

-

Test samples.

-

Cuvettes, pipettes, and a 37°C water bath or incubator.

4. Procedure:

-

Reagent Preparation: Prepare a glucose oxidase reagent by dissolving glucose oxidase, peroxidase, and the chromogenic substrate in the phosphate buffer. The exact concentrations may vary based on the kit or specific protocol.[9][24]

-

Standard Curve:

-

Pipette a small volume (e.g., 100 µL) of each this compound standard solution into separate, labeled test tubes.

-

Prepare a "blank" tube with 100 µL of distilled water.

-

Add a larger volume (e.g., 1.0 mL) of the glucose oxidase reagent to each tube.

-

-

Sample Preparation:

-

Pipette 100 µL of the test sample into a new labeled tube.

-

Add 1.0 mL of the glucose oxidase reagent.

-

-

Incubation: Mix all tubes gently and incubate at 37°C for a defined period (e.g., 10-15 minutes).[24]

-

Measurement: After incubation, measure the absorbance of each standard and sample at the appropriate wavelength (e.g., 505 nm) against the blank.

-

Data Analysis:

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Use the equation of the line from the standard curve to calculate the this compound concentration in the test sample based on its absorbance.

-

Visualization of Key Pathways and Relationships

Diagrams created using the DOT language provide clear visual representations of complex biological and logical systems.

Stereochemical Relationships of Aldohexoses

This diagram illustrates the hierarchical relationship between the different classes of stereoisomers, using glucose as an example.

Caption: Logical hierarchy of glucose stereoisomers.

Experimental Workflow for Isomer Analysis

This diagram shows the logical flow of experiments for the separation and identification of glucose stereoisomers.

Caption: Workflow for stereoisomer separation and analysis.

Insulin Signaling Pathway for GLUT4 Translocation

This diagram details the key molecular events in the insulin-stimulated pathway that leads to glucose uptake in muscle and fat cells.

Caption: Insulin signaling pathway for GLUT4 translocation.

References

- 1. researchgate.net [researchgate.net]

- 2. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chegg.com [chegg.com]

- 6. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 7. cdn.pasco.com [cdn.pasco.com]

- 8. Stereochemistry and Optical Rotation Results: Table 1: Physical Con.. [askfilo.com]

- 9. Estimation of blood glucose by Glucose oxidase method (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]

- 13. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 14. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. endocrine.org [endocrine.org]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.ox.ac.uk [chem.ox.ac.uk]

- 21. Virtual Labs [cds-iiith.vlabs.ac.in]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. elkbiotech.com [elkbiotech.com]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to the Structure and Chemical Properties of D-Glucose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry and physicochemical properties of D-glucose in aqueous environments. This compound, the most abundant monosaccharide, plays a central role in biological systems, serving as a primary energy source and a fundamental building block for complex carbohydrates.[1][2] A thorough understanding of its behavior in solution is critical for research in biochemistry, pharmacology, and drug development.

The Structure of this compound in Aqueous Solution

In the solid state, this compound exists as a cyclic pyranose structure.[3] However, when dissolved in water, it establishes a dynamic equilibrium among several isomeric forms. This equilibrium is a key determinant of its chemical reactivity and biological function.

Acyclic and Cyclic Forms

This compound (C₆H₁₂O₆) is an aldohexose, featuring a six-carbon backbone with a terminal aldehyde group at C-1 and hydroxyl groups on the remaining five carbons.[1][3][4] In aqueous solution, the open-chain aldehyde form exists in equilibrium with more stable cyclic hemiacetal structures.[1][5] This cyclization occurs through an intramolecular nucleophilic attack of the hydroxyl group at C-5 on the electrophilic carbonyl carbon (C-1).[5] This reaction forms a six-membered ring, known as a pyranose ring, which is the predominant form, accounting for over 99% of glucose molecules in solution.[2] A less common five-membered ring, a furanose form, can also be formed by the reaction of the C-4 hydroxyl group with the aldehyde.

The formation of the cyclic hemiacetal creates a new stereocenter at the former carbonyl carbon (C-1), which is now referred to as the anomeric carbon .[6] This leads to the existence of two diastereomers called anomers , designated as α (alpha) and β (beta).

-

α-D-glucose: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group at C-5.

-

β-D-glucose: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group at C-5.

The β-anomer is generally more stable and thus more abundant at equilibrium because all of its bulky substituents (OH and CH₂OH groups) can occupy equatorial positions in the stable chair conformation.[7]

Tautomeric Equilibrium and Mutarotation

The continuous interconversion between the α and β anomers through the transient open-chain aldehyde form is a phenomenon known as mutarotation .[6][8] This process results in a dynamic equilibrium in solution. When a pure crystalline sample of either α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution changes over time until it reaches a stable equilibrium value.[1][8] This change is a direct consequence of the shifting concentrations of the anomers.

The equilibrium distribution of this compound tautomers in water at or near room temperature has been extensively studied. The pyranose forms are heavily favored, with the open-chain and furanose forms constituting a very small fraction of the total.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and equilibrium of this compound in aqueous solution.

Table 1: Equilibrium Composition of this compound in Aqueous Solution

| Tautomer | Percentage at Equilibrium (25-30°C) |

|---|---|

| β-D-Glucopyranose | ~62-64%[2][6] |

| α-D-Glucopyranose | ~36-38%[6][9] |

| β-D-Glucofuranose | <0.1% |

| α-D-Glucofuranose | <0.1% |

| Open-Chain (Aldehyde) | <0.02%[1][6] |

| Open-Chain (Hydrate) | ~0.006%[10] |

Note: The exact percentages can vary slightly with temperature and concentration.[11][12]

Table 2: Specific Rotation of this compound Anomers

| Form of this compound | Specific Rotation [α]D (degrees·mL·dm⁻¹·g⁻¹) |

|---|---|

| Pure α-D-Glucopyranose | +112.2°[1][13] |

| Pure β-D-Glucopyranose | +18.7° to +19°[8][13] |

| Equilibrium Mixture | +52.7°[1][14] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molar Mass | 180.156 g/mol [1] |

| Melting Point (α-form) | 146 °C[1][13] |

| Melting Point (β-form) | 150 °C[1][13] |

| Solubility in Water | Highly soluble[1][2] |

| pKₐ (at 25°C) | 12.16[1] |

Chemical Properties in Aqueous Solution

Reducing Properties

This compound is classified as a reducing sugar because its open-chain form contains an aldehyde group that can be readily oxidized.[1][5] This property is the basis for classic qualitative tests for reducing sugars, such as:

-

Benedict's Test: Reduction of Cu²⁺ (blue) to Cu₂O (brick-red precipitate).

-

Fehling's Test: Similar to Benedict's, results in a red precipitate of copper(I) oxide.[1]

-

Tollens' Test: Reduction of Ag⁺ to metallic silver, forming a "silver mirror."

In alkaline solutions, glucose is oxidized to gluconic acid.[3]

Glycoside Formation

The anomeric hydroxyl group is a hemiacetal and is significantly more reactive than the other alcoholic hydroxyls. It can react with an alcohol under acidic conditions to form an acetal , which in the context of carbohydrates is called a glycoside . This reaction locks the ring in the α or β configuration, and the resulting glycoside is no longer a reducing sugar as it cannot open to the aldehyde form.

Oxidation and Reduction

-

Mild Oxidation: Agents like bromine water selectively oxidize the aldehyde group of the open-chain form to a carboxylic acid, yielding gluconic acid .

-

Strong Oxidation: A strong oxidizing agent, such as nitric acid, oxidizes both the aldehyde group (C-1) and the primary alcohol group (C-6) to carboxylic acids, forming glucaric acid .

-

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride, producing the sugar alcohol sorbitol (also known as glucitol).

Experimental Protocols

Polarimetry: Observing Mutarotation

Polarimetry is used to measure the change in optical rotation of a solution over time, providing a direct observation of mutarotation.[14]

Methodology:

-

Instrument Preparation: Turn on the polarimeter and the monochromatic light source (typically a sodium lamp, 589 nm) and allow them to warm up for 5-10 minutes for stabilization.[15]

-

Zeroing the Instrument: Fill a clean polarimeter cell (e.g., 1 dm path length) with the solvent (distilled water). Place the cell in the instrument and adjust the analyzer to find the point of minimum light intensity (extinction). Set this reading as the zero point.[15]

-

Sample Preparation: Prepare a this compound solution of known concentration (e.g., 10 g per 100 mL of distilled water). To observe the full range of mutarotation, use a pure anomer like α-D-glucose. The solution must be prepared and measured quickly.

-

Measurement:

-

Quickly rinse the polarimeter cell with a small amount of the glucose solution, then fill the cell, ensuring no air bubbles are in the light path.[15]

-

Place the cell in the polarimeter and immediately take the first reading of the optical rotation (αobserved). This initial value will be close to +112° for α-D-glucose.

-

Record the optical rotation at regular intervals (e.g., every 5 minutes) for approximately 2-3 hours, or until the reading stabilizes.

-

-

Data Analysis: The final, stable reading represents the equilibrium rotation (+52.7°). Plot the observed rotation versus time to visualize the exponential decay to the equilibrium value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the unambiguous identification and quantification of all this compound tautomers in an equilibrium mixture.[9][16]

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering solvent proton signal. Allow the solution to stand for several hours to ensure it has reached tautomeric equilibrium.[16]

-

Instrument Setup:

-

Place the sample in a high-field NMR spectrometer (e.g., 600 MHz or higher for better resolution).

-

Acquire a ¹H NMR spectrum. The anomeric protons are particularly diagnostic as they resonate in a relatively clear region of the spectrum, downfield from the other carbohydrate protons.[17]

-

α-anomer ¹H signal: ~5.2-5.4 ppm

-

β-anomer ¹H signal: ~4.6-4.7 ppm

-

-

Acquire a ¹³C NMR spectrum. The anomeric carbon signals are also distinct and useful for identification.[18]

-

-

Data Analysis:

-

Identification: Assign the peaks in the spectra to the specific protons/carbons of the α- and β-pyranose and other minor forms based on their characteristic chemical shifts and coupling constants.

-

Quantification: Carefully integrate the signals corresponding to the anomeric proton of each anomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the anomers in the solution.[16]

-

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for the analytical separation and quantification of glucose anomers.

Methodology (HPLC Example):

-

System Setup: Use an HPLC system equipped with a refractive index (RI) detector, which is suitable for detecting non-UV-absorbing compounds like sugars.[16] A specialized carbohydrate analysis column or an amine-based column is typically used.

-

Mobile Phase: A common mobile phase for separating monosaccharides is a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[16]

-

Sample Preparation: Prepare an aqueous solution of this compound. To study the interconversion, the sample can be injected immediately after preparation or after it has reached equilibrium.

-

Analysis: Inject the sample into the HPLC system. The α and β anomers will elute as separate peaks due to their different interactions with the stationary phase.[19][20]

-

Quantification: The area under each peak is proportional to the concentration of that anomer. By running standards of known concentration, a calibration curve can be created to accurately quantify the amount of each anomer in the sample. Dynamic HPLC can also be used to study the kinetics of the interconversion process.[16]

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. Glucose- Cyclic Structure of Glucose, Properties & Different Forms [allen.in]

- 3. ck12.org [ck12.org]

- 4. proprep.com [proprep.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. www3.nd.edu [www3.nd.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mutarotation - Chemistry Steps [chemistrysteps.com]

- 14. cdn.pasco.com [cdn.pasco.com]

- 15. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]

- 16. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Industrial Production of D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-glucose, covering its natural origins and the predominant industrial methods for its large-scale production. The content is tailored for a scientific audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and industrial processes.

Natural Sources of this compound

This compound, a ubiquitous monosaccharide, is a primary product of photosynthesis and serves as a fundamental energy source for most living organisms.[1] It is found in its free state in various natural sources, particularly in fruits and honey. In polymeric forms, it is the monomeric unit of polysaccharides such as starch and cellulose.[2]

This compound Content in Fruits and Honey

The concentration of free this compound varies significantly among different types of fruits and honey. The following table summarizes the this compound content in a selection of common fruits and different honey varieties.

| Natural Source | This compound Content ( g/100g ) |

| Fruits | |

| Apple | 2.3[3] |

| Banana | 6.7[3] |

| Cherries | 10.1 (per cup)[4] |

| Grapes | 7.2 |

| Orange | 1.9[3] |

| Pear | 1.9[5] |

| Pineapple | 1.3[3] |

| Plums | 8.4 (per cup of sliced plums)[4] |

| Strawberry | 1.8[3] |

| Honey | |

| Blossom Honey | 24 - 40[6] |

| Honeydew Honey | 19 - 32[6] |

| Highland Honey | 23.22 - 35.55[7] |

| Multifloral Honey | 23.22 - 35.55[7] |

| Avocado Honey | 23.22 - 35.55[7] |

| Cotton Honey | 33.40 - 34.06[8] |

| Coriander Honey | 33.40 - 34.06[8] |

| Dalbergia Honey | 33.40 - 34.06[8] |

| Murraya Honey | 33.40 - 34.06[8] |

Industrial Production of this compound

The commercial production of this compound primarily relies on the hydrolysis of starch, a polysaccharide composed of repeating glucose units.[9] The main sources of starch for industrial glucose production are corn, wheat, potato, and cassava.[10] Two primary methods are employed for starch hydrolysis: acid hydrolysis and enzymatic hydrolysis.

Comparison of Industrial Production Methods

Enzymatic hydrolysis has largely superseded acid hydrolysis in modern industrial settings due to its higher specificity, milder reaction conditions, and the production of fewer undesirable byproducts.[11]

| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Enzymes (e.g., α-amylase, glucoamylase) |

| Temperature | High (e.g., 140-160°C) | Moderate (e.g., 60-110°C)[12] |

| Pressure | High | Atmospheric |

| Yield of Reducing Sugars | ~94.5%[13] | ~97.3%[13] |

| Byproducts | 5-hydroxymethylfurfural (HMF) and other degradation products[11] | Minimal byproducts[11] |

| Process Control | Difficult to control, leading to reversion products | Highly specific, allowing for better control over the final product composition[11] |

| Energy Consumption | High | Lower[11] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of corn starch and a standard method for the quantification of the resulting this compound.

Enzymatic Hydrolysis of Corn Starch

This protocol describes the two-stage enzymatic conversion of corn starch into this compound using α-amylase and glucoamylase.

Materials:

-

Corn starch

-

Distilled water

-

Thermostable α-amylase (e.g., from Bacillus licheniformis)

-

Glucoamylase (e.g., from Aspergillus niger)

-

pH meter

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Water bath or incubator

Procedure:

-

Slurry Preparation: Prepare a 30-35% (w/w) slurry of corn starch in distilled water.

-

pH Adjustment: Adjust the pH of the slurry to 5.5-6.5 using HCl or NaOH.

-

Liquefaction:

-

Heat the slurry to 90-110°C.[12]

-

Add thermostable α-amylase at a concentration of 0.5-1.0 kg per ton of starch.

-

Maintain the temperature and stir for 1-2 hours to partially hydrolyze the starch into dextrins.

-

-

Saccharification:

-

Cool the liquefied starch solution to 60-65°C.

-

Adjust the pH to 4.0-4.5.

-

Add glucoamylase at a concentration of 1-2 kg per ton of starch.

-

Incubate at 60°C for 24-72 hours with gentle agitation. This step completes the hydrolysis of dextrins to this compound.

-

-

Enzyme Inactivation: Heat the solution to 85°C for 5-10 minutes to inactivate the enzymes.

-

Purification: The resulting glucose syrup can be further purified by filtration, activated carbon treatment, and ion-exchange chromatography to remove impurities.

Quantification of this compound using the Dinitrosalicylic Acid (DNS) Method

The DNS method is a colorimetric assay used to determine the concentration of reducing sugars, such as this compound.

Materials:

-

Dinitrosalicylic acid (DNS) reagent

-

Rochelle salt (potassium sodium tartrate) solution (40%)

-

This compound standard solutions (0.1 to 1.0 mg/mL)

-

Spectrophotometer

-

Water bath

Procedure:

-

Sample Preparation: Dilute the glucose-containing sample to an appropriate concentration to fall within the range of the standard curve.

-

Reaction Setup:

-

Pipette 3 mL of the sample or standard solution into a test tube.

-

Add 3 mL of DNS reagent to each tube.[14]

-

-

Color Development:

-

Heat the test tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.[14]

-

-

Stabilization:

-

Add 1 mL of 40% Rochelle salt solution to each tube to stabilize the color.[14]

-

-

Absorbance Measurement:

-

Cool the tubes to room temperature.

-

Measure the absorbance of each sample at 575 nm using a spectrophotometer, with a blank containing distilled water and DNS reagent.[14]

-

-

Concentration Determination:

-

Plot a standard curve of absorbance versus glucose concentration for the standard solutions.

-

Determine the glucose concentration of the unknown sample by interpolating its absorbance on the standard curve.

-

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate fundamental biological pathways involving this compound and the industrial workflow for its production.

Photosynthesis: The Ultimate Source of this compound

Caption: Overview of the two stages of photosynthesis.[15][16]

Glycolysis: The Catabolic Pathway of this compound

Caption: The ten enzymatic steps of the glycolysis pathway.[17][18][19]

Industrial Production of this compound from Corn Starch

Caption: Workflow for the industrial production of this compound from corn starch.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. static.igem.wiki [static.igem.wiki]

- 3. What sugars are in fruits and vegetables? - Sugar Nutrition Resource Centre [sugarnutritionresource.org]

- 4. Top 10 Foods Highest in Glucose [myfooddata.com]

- 5. thepaleodiet.com [thepaleodiet.com]

- 6. Nutraceutical values of natural honey and its contribution to human health and wealth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycemic and Satiety Response to Three Mexican Honey Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sugar profile and rheological behaviour of four different Indian honey varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dialnet.unirioja.es [dialnet.unirioja.es]

- 10. Enhancing the Mechanical Properties of Corn Starch Films for Sustainable Food Packaging by Optimizing Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. behnmeyer.com [behnmeyer.com]

- 13. scielo.br [scielo.br]

- 14. Glucose Assay [terpconnect.umd.edu]

- 15. Khan Academy [khanacademy.org]

- 16. Khan Academy [khanacademy.org]

- 17. Khan Academy [khanacademy.org]

- 18. Glycolysis - Wikipedia [en.wikipedia.org]

- 19. teachmephysiology.com [teachmephysiology.com]

- 20. Production Process of Liquid Glucose: A Complete Overview [chemanalyst.com]

- 21. scribd.com [scribd.com]

D-glucose's function as a signaling molecule in metabolic regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-glucose is a fundamental energy substrate for most living organisms. Beyond its catabolic role in ATP production, glucose is a critical signaling molecule that directly informs cells of the body's energy status, thereby triggering a cascade of metabolic and hormonal responses to maintain homeostasis. The ability of specialized cells to "sense" fluctuations in glucose concentrations is paramount for regulating key physiological processes, including insulin and glucagon secretion, hepatic glucose production, and central control of appetite and energy expenditure. Dysregulation of these glucose-sensing mechanisms is a hallmark of metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core signaling pathways through which this compound exerts its regulatory functions, details the experimental protocols used to investigate these mechanisms, and presents key quantitative data for reference.

Pancreatic β-Cell: The Master Glucose Sensor

The pancreatic β-cell is arguably the most well-characterized glucose-sensing cell type. Its primary function is to secrete insulin in response to elevated blood glucose levels, a process known as glucose-stimulated insulin secretion (GSIS).[1] This process is biphasic, with a rapid first phase lasting about 10 minutes, followed by a sustained second phase.[2][3]

The Canonical GSIS Signaling Pathway

The central mechanism of GSIS relies on the metabolic coupling of glucose catabolism with plasma membrane excitability.

-

Glucose Transport and Phosphorylation: Glucose enters the β-cell primarily through the low-affinity glucose transporter 2 (GLUT2).[1] Because of GLUT2's high capacity, glucose transport is not the rate-limiting step; intracellular glucose concentrations rapidly equilibrate with extracellular levels.[4] Once inside, glucose is phosphorylated to glucose-6-phosphate (G6P) by glucokinase (GCK).[5][6] GCK is considered the primary glucose sensor in the β-cell due to its kinetic properties, which allow it to function in response to physiological changes in glucose levels.[7][8]

-

Metabolic Signal Generation: G6P enters glycolysis, leading to the production of pyruvate, which is then oxidized in the mitochondria via the Krebs cycle. This process generates ATP, leading to a critical increase in the intracellular ATP/ADP ratio.[1][4]

-

KATP Channel Closure and Depolarization: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the plasma membrane.[1] The closure of these channels reduces the efflux of potassium ions, causing the cell membrane to depolarize.[1]

-

Calcium Influx and Insulin Exocytosis: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[1] The subsequent influx of Ca2+ into the cell raises cytosolic calcium concentrations, which is the primary trigger for the exocytosis of insulin-containing secretory granules.[1][2]

KATP-Independent and Amplifying Pathways

While the KATP channel-dependent pathway is central, glucose also amplifies insulin secretion through mechanisms that are independent of its effects on KATP channels and membrane potential.[2] These amplifying pathways enhance the efficacy of Ca2+ on insulin granule exocytosis. Metabolites generated from glucose metabolism, such as those from the Krebs cycle, are thought to play a significant role in this potentiation.[2]

Diagram: Glucose-Stimulated Insulin Secretion (GSIS) Pathway in Pancreatic β-Cells

Caption: The canonical pathway of glucose-stimulated insulin secretion in pancreatic β-cells.

Central Nervous System: Hypothalamic Glucose Sensing

The brain, particularly the hypothalamus, contains specialized neurons that sense and respond to changes in glucose levels, playing a crucial role in regulating whole-body energy homeostasis, including food intake and peripheral glucose metabolism.[9][10] These glucose-sensing neurons are broadly categorized into two groups: glucose-excited (GE) neurons, which increase their firing rate as glucose levels rise, and glucose-inhibited (GI) neurons, which decrease their firing rate in response to elevated glucose.[11][12]

Glucose-Excited (GE) Neurons

The mechanism for glucose sensing in many GE neurons is similar to that of pancreatic β-cells.[9][11] It involves glucose uptake (potentially via GLUT2), phosphorylation by glucokinase, a subsequent increase in the ATP/ADP ratio, closure of KATP channels, and membrane depolarization, leading to increased neuronal activity.[9][11] These neurons are often involved in anorexigenic (appetite-suppressing) pathways.[12]

Glucose-Inhibited (GI) Neurons

The mechanisms underlying the response of GI neurons are less understood but are critical for the counter-regulatory response to hypoglycemia.[13] One proposed mechanism involves the activation of a hyperpolarizing Cl- current in response to increased glucose.[12][14] Another model suggests that low glucose levels reduce the activity of the Na+/K+ pump, leading to depolarization.[12] GI neurons often release orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and orexin, to promote feeding during states of low energy.[11][12]

Diagram: Hypothalamic Glucose-Sensing Neuron Activity

Caption: Opposing responses of hypothalamic neurons to increased this compound levels.

Key Intracellular Signaling Pathways

Beyond direct effects on membrane potential, this compound metabolism modulates several key intracellular signaling pathways that control gene expression and long-term metabolic adaptation.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio), such as glucose deprivation.[15][16] When activated, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and switch off anabolic, ATP-consuming processes (e.g., gluconeogenesis, protein, and lipid synthesis).[16][17][18] In essence, high glucose levels lead to a low AMP/ATP ratio, which suppresses AMPK activity, thereby promoting energy storage and anabolic processes.[16]

Diagram: AMPK Signaling Pathway

Caption: AMPK activity is inversely regulated by cellular glucose levels.

ChREBP/MondoA Pathway

The transcription factors Carbohydrate Response Element-Binding Protein (ChREBP) and its paralog MondoA are key mediators of the transcriptional response to glucose.[19][20] In response to an increased flux of glucose through glycolysis, specific glucose metabolites (e.g., glucose-6-phosphate) trigger the translocation of ChREBP/MondoA from the cytoplasm to the nucleus.[21] In the nucleus, they form a heterodimer with Max-like protein X (Mlx) and bind to carbohydrate response elements (ChoREs) in the promoters of target genes.[20][22] This activation leads to the upregulation of genes involved in glycolysis and de novo lipogenesis, promoting the conversion of excess carbohydrates into fatty acids for storage.[19][22]

Diagram: ChREBP/MondoA Glucose-Sensing Pathway

Caption: Glucose metabolites activate ChREBP/MondoA to regulate gene expression.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound signaling.

Table 1: Kinetic Properties of Glucokinase (GCK)

| Parameter | Value | Tissue | Significance |

| S0.5 (Half-saturating concentration) | ~8 mM (144 mg/dL) | Pancreatic β-cells, Liver | The relatively low affinity for glucose allows GCK to respond dynamically to changes in blood glucose within the physiological range (4-10 mM).[7] |

| Hill Coefficient | ~1.7 | Pancreatic β-cells, Liver | Indicates positive cooperativity, resulting in a sigmoidal response curve. This allows for a more sensitive switch-like response to small changes in glucose concentration around the physiological set point.[23] |

| Product Inhibition | Not inhibited by G-6-P | Pancreatic β-cells, Liver | Unlike other hexokinases, GCK is not inhibited by its product, glucose-6-phosphate. This property is crucial for its role as a glucose sensor, as it allows for continuous glucose phosphorylation even when G-6-P levels are high.[11] |

Table 2: Glucose Concentrations and Cellular Responses

| Glucose Concentration | Cellular Response | Cell Type / Organ | Reference |

| < 5 mM | Basal (low) insulin secretion | Pancreatic β-cells | [8] |

| > 5 mM | Stimulation of insulin secretion | Pancreatic β-cells | [8] |

| 16.7 - 22.2 mM | Suprastimulatory concentrations used in vitro to elicit biphasic insulin release | Pancreatic β-cells | [2] |

| 4 - 10 mM | Physiological range where glucokinase activity changes in parallel with glucose levels | Pancreatic β-cells, Liver | [7] |

| Low Glucose | Activation of AMPK | Multiple (e.g., muscle, liver, hypothalamus) | [16] |

| High Glucose | Inhibition of AMPK | Multiple (e.g., muscle, liver, hypothalamus) | [16] |

| High Glucose | Activation and nuclear translocation of ChREBP/MondoA | Liver, Adipose Tissue, Skeletal Muscle | [19][21] |

Experimental Protocols

Investigating the role of this compound as a signaling molecule requires a variety of specialized assays. Below are detailed methodologies for key experiments.

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol is used to measure insulin secretion from isolated pancreatic islets in response to different glucose concentrations.[24][25]

Materials:

-

Isolated pancreatic islets (rodent or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB (e.g., 2.8 mM this compound)

-

High glucose KRB (e.g., 16.7 mM this compound)

-

Positive control (e.g., high glucose + 30 mM KCl)

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

-

Insulin quantification assay kit (e.g., ELISA, RIA)

-

Acid-ethanol solution (for insulin extraction)

Procedure:

-

Islet Preparation: Following isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.

-

Pre-incubation: Place batches of 5-10 size-matched islets into wells of a 24-well plate containing 1 mL of low-glucose KRB buffer.

-

Incubate for 1-2 hours at 37°C. This step allows the islets to reach a basal state of insulin secretion.[24]

-

Gently remove the pre-incubation buffer.

-

Stimulation: Add 1 mL of the appropriate experimental KRB buffer to each well (e.g., low glucose, high glucose, positive control). Typically, each condition is tested in triplicate.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[24]

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any cellular debris and transfer the supernatant to a new tube. Store at -20°C or below until insulin measurement.[24]

-

(Optional) Insulin Content: To normalize secreted insulin to total insulin content, add acid-ethanol to the remaining islets to extract intracellular insulin.

-

Quantification: Measure the insulin concentration in the collected supernatants using an appropriate immunoassay (e.g., ELISA).

-

Data Analysis: Express results as insulin secreted (e.g., ng/islet/hour) or as a percentage of total insulin content. The stimulation index can be calculated by dividing the insulin secreted at high glucose by the insulin secreted at low glucose.

Diagram: Workflow for Static GSIS Assay

Caption: Step-by-step workflow for a static insulin secretion assay from isolated islets.

Protocol: Cellular Glucose Uptake Assay using 2-Deoxyglucose (2-DG)

This assay measures the rate of glucose transport into cultured cells using a radiolabeled or non-radiolabeled glucose analog, 2-deoxyglucose (2-DG).[26][27] 2-DG is transported into the cell and phosphorylated by hexokinase to 2-DG-6-phosphate (2DG6P), which is not further metabolized and becomes trapped inside the cell.[26]

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

-

Culture plates (e.g., 12-well or 24-well)

-

Transport buffer (e.g., KRB or PBS)

-

2-Deoxy-D-[3H]glucose or 2-Deoxy-D-[14C]glucose (for radioactive method)

-

Unlabeled 2-DG

-

Insulin (for studying insulin-stimulated uptake)

-

Stop solution (e.g., ice-cold PBS)

-

Cell lysis buffer

-

Scintillation counter (for radioactive method) or colorimetric/fluorometric detection kit (for non-radioactive method)

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency or differentiation state (e.g., differentiate myoblasts to myotubes).

-

Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for several hours or overnight in a low-glucose medium.

-

Pre-stimulation Wash: Gently wash the cells twice with a warm transport buffer to remove any remaining glucose.

-

Stimulation (e.g., with Insulin): Incubate cells with or without a stimulant (e.g., 100 nM insulin) in transport buffer for a defined period (e.g., 20-30 minutes) at 37°C.

-

Initiate Uptake: Remove the stimulation buffer and add transport buffer containing 2-DG (e.g., 0.5 µCi/mL [3H]-2-DG and 10 µM unlabeled 2-DG).

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.

-

Terminate Uptake: Rapidly terminate the transport by aspirating the 2-DG solution and immediately washing the cells three times with ice-cold stop solution. This step is critical to remove all extracellular 2-DG.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

Radioactive Method: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-Radioactive Method: Use a commercial kit to measure the accumulated 2DG6P via an enzymatic reaction that generates a colorimetric or fluorescent signal.[26]

-

-

Protein Normalization: Use a portion of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) to normalize the glucose uptake values.

-

Data Analysis: Express the results as pmol or nmol of 2-DG taken up per mg of protein per minute.

This compound is a multifaceted signaling molecule that orchestrates a complex network of metabolic responses essential for energy homeostasis. The glucose-sensing mechanisms in pancreatic β-cells, hypothalamic neurons, and other tissues rely on a sophisticated interplay of transporters, metabolic enzymes like glucokinase, and downstream signaling pathways including AMPK and ChREBP/MondoA. Understanding these pathways at a molecular level is crucial for identifying novel therapeutic targets for metabolic diseases. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to functionally interrogate these critical glucose-sensing systems.

References

- 1. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose‐stimulated insulin secretion: A newer perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. pnas.org [pnas.org]

- 7. Glucokinase - Wikipedia [en.wikipedia.org]

- 8. The pancreatic beta-cell glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Insights into the role of neuronal glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucose-sensing neurons of the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 16. ahajournals.org [ahajournals.org]

- 17. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 18. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucose-Sensing Transcription Factor MondoA/ChREBP as Targets for Type 2 Diabetes: Opportunities and Challenges | MDPI [mdpi.com]

- 20. The Function of MondoA and ChREBP Nutrient—Sensing Factors in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The Role of Mondo Family Transcription Factors in Nutrient-Sensing and Obesity [frontiersin.org]

- 22. Glucose-Sensing Carbohydrate Response Element-Binding Protein in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diabetic-induced alterations in hepatic glucose and lipid metabolism: The role of type 1 and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Static insulin secretion analysis of isolated islets [protocols.io]

- 26. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]

- 27. revvity.com [revvity.com]

The Unraveling of a Fundamental Molecule: A Technical History of D-Glucose Discovery and Characterization

Introduction

D-glucose, a simple sugar with the molecular formula C₆H₁₂O₆, is the most abundant monosaccharide and a cornerstone of metabolism in most living organisms.[1] Its journey from a crudely isolated "sweet substance" to a fully characterized molecule with defined stereochemistry is a story of meticulous experimentation and brilliant deduction that laid the groundwork for modern organic chemistry and biochemistry. This technical guide provides an in-depth look at the pivotal discoveries and experimental protocols that defined our understanding of this compound, tailored for researchers, scientists, and drug development professionals.

The Dawn of Discovery: Isolation and Naming

The story of glucose begins in the mid-18th century. In 1747, German chemist Andreas Sigismund Marggraf was the first to isolate glucose from raisins.[1][2][3][4][5][6][7] Using his methods of chemical extraction, Marggraf obtained a white, crystalline powder he described as "eine Art Zucker," or "a type of sugar," noting it was less sweet than common table sugar (sucrose).[6] To ascertain its purity, he demonstrated that it had a discrete melting point, a key characteristic of a pure substance as opposed to a mixture.[6]

Decades later, in 1792, Johann Tobias Lowitz also identified glucose in grapes and recognized it as being distinct from cane sugar.[2] The name "glucose" was eventually coined in 1838 by the French chemist Jean-Baptiste Dumas, derived from the Greek word gleucos (γλεῦκος), meaning "sweet wine" or "must".[1][2][4] Around the same time, the term "dextrose" was introduced by Friedrich August Kekulé, stemming from the Latin dexter ("right"), because an aqueous solution of glucose rotates the plane of polarized light to the right.[1][2] This dextrorotatory property would become a critical clue in unraveling its complex structure.

The Structural Maze: Emil Fischer's Tour de Force

The latter half of the 19th century was marked by intense efforts to determine the structure of organic molecules. The challenge presented by glucose, with its multiple chiral centers, was immense. The definitive elucidation of this compound's structure is largely credited to the German chemist Hermann Emil Fischer, a monumental achievement for which he was awarded the Nobel Prize in Chemistry in 1902.[1][2][8][9]

Fischer's work, published in 1891, was a masterpiece of logical deduction based on a series of chemical transformations.[9] He had to determine which of the 16 possible stereoisomers for an aldohexose corresponded to naturally occurring glucose.[8] To represent these complex 3D structures on a 2D plane, he developed the "Fischer projection," a convention still used today.[8][9]

His proof rested on several key experimental findings:

-

Oxidation to Aldaric Acids: Oxidation of (+)-glucose with nitric acid yields an optically active aldaric acid (glucaric acid). This immediately eliminated structures that would produce a meso (optically inactive) aldaric acid due to internal symmetry.[10]

-

Chain Shortening (Ruff Degradation): The Ruff degradation of (+)-glucose produces a smaller sugar, (-)-arabinose. The properties of arabinose and its own oxidation products provided further constraints on the possible structures of glucose.[10]

-

Chain Elongation (Kiliani-Fischer Synthesis): Conversely, the Kiliani-Fischer synthesis starting from (-)-arabinose yields both (+)-glucose and a new sugar, (+)-mannose.[10]

-

Symmetry Arguments: Fischer ingeniously reasoned that since (+)-glucose and (+)-mannose both gave optically active aldaric acids, but were related to the same arabinose, their stereochemistry at C2 must be different (epimers). He further used the fact that both glucose and another sugar, L-gulose, could be chemically converted to the same glucaric acid to definitively establish the relative stereochemistry of all the chiral centers.[11]

The logical progression of Fischer's proof is a classic example of chemical reasoning.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. prezi.com [prezi.com]

- 4. HISTORY OF SCIENCE: The discovery of glucose [historyofsciences.blogspot.com]

- 5. Future Engineers :: Name that Molecule Challenge :: Gallery :: Glucose: the sweetest molecule [futureengineers.org]

- 6. Andreas Marggraf - this compound [dextrorotatoryglucose.weebly.com]

- 7. Glucose [chm.bris.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How sweet it is! Emil Fischer's sterochemical studies of glucose - American Chemical Society [acs.digitellinc.com]

- 10. ursula.chem.yale.edu [ursula.chem.yale.edu]

- 11. carbohydrates - Fischer's proof of the structure of glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Differences Between D-glucose and L-glucose and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose, a fundamental monosaccharide, exists as two stereoisomers, D-glucose and L-glucose, which are enantiomers or non-superimposable mirror images of each other.[1][2] While sharing the same chemical formula (C6H12O6), their distinct three-dimensional structures give rise to profoundly different biological activities.[3] this compound is the naturally abundant form and serves as a primary source of energy for most living organisms, playing a central role in cellular respiration.[2] In stark contrast, L-glucose is rare in nature and generally not metabolized by organisms, a property that has led to its investigation as a low-calorie sweetener and a laxative.[2][4] This guide provides a comprehensive technical overview of the structural, chemical, and biological distinctions between this compound and L-glucose, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Structural and Stereochemical Differences